3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane
CAS No.:
Cat. No.: VC17682477
Molecular Formula: C9H16INO
Molecular Weight: 281.13 g/mol
* For research use only. Not for human or veterinary use.
![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane -](/images/structure/VC17682477.png)
Specification
Molecular Formula | C9H16INO |
---|---|
Molecular Weight | 281.13 g/mol |
IUPAC Name | 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2 |
Standard InChI Key | DPZROTJHKOMIQF-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC2(C1)CC(OC2)CI |
Introduction
Structural Characteristics and Molecular Configuration
Core Spirocyclic Framework
The defining feature of 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane is its spirocyclic architecture, where two rings—a tetrahydrofuran (2-oxa) and a piperidine (6-aza)—share a single carbon atom (the spiro carbon). This arrangement imposes significant steric constraints, which influence the compound’s conformational flexibility and interaction with biological targets. The iodomethyl group at position 3 introduces a heavy halogen atom, enhancing electrophilic reactivity and making the compound a versatile intermediate in cross-coupling reactions .
Molecular Formula and Stereochemistry
The molecular formula of 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane is C₉H₁₅INO, with a molar mass of 295.13 g/mol. X-ray crystallography of analogous spirocycles reveals that the fused ring system adopts a chair-boat conformation, with the iodomethyl group occupying an axial position to minimize steric clashes . This stereoelectronic configuration is critical for its reactivity in nucleophilic substitution reactions.
Synthesis and Manufacturing Strategies
Key Synthetic Pathways
The synthesis of 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves multi-step organic reactions, with an emphasis on constructing the spirocyclic core and introducing the iodomethyl substituent.
Oxidative Cyclization of Amides
A widely reported method employs N,N-dicyclohexylcarbodiimide (DCC) as an activating agent in conjunction with bis(acetoxy)iodobenzene to facilitate the oxidative cyclization of precursor amides into spirocyclic structures. This one-pot reaction proceeds via an iodonium intermediate, with the iodine atom ultimately incorporated into the methylene group .
Table 1: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
1 | DCC, bis(acetoxy)iodobenzene, CH₂Cl₂, 0°C → RT | 78% | Forms spirocyclic lactam intermediate |
2 | LiAlH₄ reduction, THF, reflux | 85% | Reduces lactam to amine |
3 | Iodomethane, K₂CO₃, DMF | 91% | Introduces iodomethyl group |
Alternative Routes via Iodocyclization
Recent advances utilize iodocyclization of alkenols or alkynols to construct the spiro framework. For example, treatment of a dienol precursor with iodine and sodium bicarbonate in acetonitrile yields the iodinated spirocycle in >90% yield . This method avoids the use of toxic heavy metals and is scalable for industrial production .
Physicochemical Properties
Thermal and Solubility Profiles
3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane is a hygroscopic solid with a melting point of 96–97°C . It exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water (<0.1 mg/mL). The compound’s logP value of 1.46 suggests moderate lipophilicity, which is advantageous for blood-brain barrier penetration in neurological applications .
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 3.85–3.72 (m, 2H, OCH₂), 3.31–3.17 (m, 2H, NCH₂), 2.69–2.48 (m, 4H, spiro-CH₂), 2.28 (dd, J = 12.9 Hz, CH₂I) .
¹³C NMR (126 MHz, CDCl₃): δ 78.1 (C-O), 43.5 (C-N), 32.2 (CH₂I), −5.4 (I) .
The presence of the iodine atom is confirmed by a distinct molecular ion peak at m/z 295.0402 in high-resolution mass spectrometry (HRMS).
Applications in Medicinal Chemistry
Prodrug Development
The iodine atom in 3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane serves as a handle for radioiodination, enabling the synthesis of ¹²³I- or ¹³¹I-labeled derivatives for positron emission tomography (PET) imaging . For example, a recent study utilized the compound to develop a TRPM8-targeted PET tracer for visualizing prostate cancer metastases .
Library Synthesis for High-Throughput Screening
Pharmaceutical companies have incorporated this spirocycle into diversity-oriented synthesis (DOS) libraries to explore structure-activity relationships (SAR) in ion channel modulators. Over 200 derivatives have been synthesized, with lead candidates advancing to preclinical trials for chronic pain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume